3-(4-Acetyloxyphenyl)benzoic acid
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Overview
Description
3-(4-Acetyloxyphenyl)benzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of an acetyloxy group attached to the phenyl ring, which is further connected to a benzoic acid moiety. This compound is typically found as a white crystalline powder and is used in various fields including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives, which this compound is a part of, have a wide range of biological activities .
Mode of Action
Benzoic acid derivatives are known to exhibit various biological activities, including antimicrobial properties . They can bind to amino acids, leading to their excretion and a decrease in ammonia levels .
Biochemical Pathways
Benzoic acid, a related compound, is known to be biosynthesized using shikimate and the core phenylpropanoid pathways .
Pharmacokinetics
It is known that benzoic acid derivatives can be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Benzoic acid derivatives are known to exhibit various biological activities, including antimicrobial properties .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetyloxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetyloxyphenyl)benzoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-hydroxybenzoic acid and acetic acid.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly used.
Major Products Formed
Hydrolysis: 4-Hydroxybenzoic acid and acetic acid.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-(4-Acetyloxyphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 3-(4-Acetyloxyphenyl)benzoic acid, known for its antimicrobial properties.
Benzoic acid: A simple aromatic carboxylic acid with widespread use as a food preservative and in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to the presence of the acetyloxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-acetyloxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-10(16)19-14-7-5-11(6-8-14)12-3-2-4-13(9-12)15(17)18/h2-9H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGFBMFSKBFSOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346381 |
Source
|
Record name | 3-(4-acetyloxyphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300675-38-1 |
Source
|
Record name | 3-(4-acetyloxyphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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